molecular formula C16H16ClN3O2 B2899463 (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1448035-86-6

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2899463
CAS No.: 1448035-86-6
M. Wt: 317.77
InChI Key: WAQMMSHSXATZHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone (CAS 1448035-86-6) is a chemical compound with a molecular formula of C16H16ClN3O2 and a molecular weight of 317.77 g/mol . This synthetic organic molecule features a piperidine ring linked to a pyridin-2-yl methanone core, with a 3-chloropyridin-2-yloxy substituent at the 4-position of the piperidine, a structural motif common in neuropharmacological agents . Compounds based on the 1-arylcarbonyl-4-oxy-piperidine scaffold have demonstrated significant research value for the treatment of neurodegenerative diseases . Specifically, this structural framework is investigated for its potential interaction with key neurological targets, such as the 5-HT1A receptor, a G-protein-coupled receptor that is critical in the regulation of mood, cognition, and motor functions . The mechanism of action for related compounds often involves functioning as selective agonists or modulators at these receptors, leading to downstream signaling events that are relevant for exploring new therapeutic strategies for conditions like depression, anxiety, and Parkinson's disease . Researchers can utilize this high-purity compound as a key intermediate or building block in medicinal chemistry and drug discovery programs, particularly those aimed at developing novel central nervous system (CNS) active agents . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2/c17-13-4-3-9-19-15(13)22-12-6-10-20(11-7-12)16(21)14-5-1-2-8-18-14/h1-5,8-9,12H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQMMSHSXATZHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone, also known by its chemical structure and CAS number 1448028-91-8, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H16ClN3O2
  • Molecular Weight : 317.77 g/mol
  • Structural Characteristics : The compound features a piperidine ring substituted with a chloropyridine moiety and a pyridinylmethanone group, contributing to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

  • Antimicrobial Activity : Many pyridine derivatives have been shown to possess antimicrobial properties. Studies suggest that the presence of the chloropyridine moiety enhances the compound's ability to inhibit bacterial growth.
  • Anticancer Potential : Some derivatives of piperidine and pyridine have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
  • Neuroprotective Effects : Compounds that modulate ion channels or neurotransmitter systems can offer neuroprotective benefits, which may be relevant for this compound.

The biological activity of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
  • Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to our compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria, suggesting that modifications in the chloropyridine structure can enhance antimicrobial potency .

Anticancer Studies

In vitro assays using cancer cell lines demonstrated that piperidine derivatives exhibit cytotoxicity through apoptosis induction. The mechanism was linked to the activation of caspases and disruption of mitochondrial membrane potential .

Neuroprotective Effects

Research on related compounds has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress. This effect is hypothesized to be mediated through the modulation of glutamate receptors and inhibition of neuroinflammatory pathways .

Data Tables

Biological ActivityEffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectionProtection against oxidative stress-induced apoptosis

Comparison with Similar Compounds

Structural and Functional Insights

  • Target Compound vs. Pyrrolidin-1-ylsulfonyl Analog : Replacing the pyridin-2-yl group with a 4-(pyrrolidin-1-ylsulfonyl)phenyl moiety increases molecular weight (450.0 vs. This modification is common in kinase inhibitors to improve target engagement .
  • Imidazopyridazine Derivatives : Compounds like 72 and 74 replace the pyridin-2-yl group with imidazopyridazine systems, which are known for high-affinity binding to adenosine receptors. The trifluoromethylphenyl substituent at C4 improves metabolic stability, as evidenced by their high HPLC purity (>99%) .
  • Thiazole- and Thioether-Containing Analogs :
    Thiazole rings (e.g., 6h ) and thioether linkages (e.g., 28 ) introduce sulfur-based pharmacophores, which can modulate electron distribution and enhance interactions with cysteine residues in enzymes. The fluorinated aromatic systems in 28 further improve bioavailability .

Preparation Methods

Synthesis of 4-((3-Chloropyridin-2-yl)oxy)piperidine

The ether linkage is constructed via nucleophilic substitution or Mitsunobu reaction.

Procedure :

  • Substrate Preparation : 4-Hydroxypiperidine is treated with 3-chloro-2-fluoropyridine in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
    $$
    \text{4-Hydroxypiperidine} + \text{3-Chloro-2-fluoropyridine} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-((3-Chloropyridin-2-yl)oxy)piperidine}
    $$
    Yield : 60–75%.
  • Alternative Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0°C to room temperature:
    $$
    \text{4-Hydroxypiperidine} + \text{3-Chloropyridin-2-ol} \xrightarrow{\text{DEAD, PPh}_3} \text{4-((3-Chloropyridin-2-yl)oxy)piperidine}
    $$
    Yield : 70–85%.

Acylation with Pyridin-2-yl Carbonyl Chloride

The piperidine nitrogen is acylated using pyridin-2-yl carbonyl chloride under basic conditions.

Procedure :

  • Activation : Pyridin-2-yl carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at reflux.
  • Coupling : 4-((3-Chloropyridin-2-yl)oxy)piperidine is dissolved in dichloromethane (DCM) with triethylamine (Et₃N), followed by dropwise addition of pyridin-2-yl carbonyl chloride at 0°C. The reaction is stirred for 4–6 hours.
    $$
    \text{4-((3-Chloropyridin-2-yl)oxy)piperidine} + \text{Pyridin-2-yl carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Target Compound}
    $$
    Yield : 50–65%.

Challenges :

  • Competing side reactions at the piperidine nitrogen require careful stoichiometry.
  • Moisture-sensitive conditions to prevent hydrolysis of the acyl chloride.

Synthetic Route 2: Reductive Amination of Cyanohydrins

Cyanohydrin Intermediate Synthesis

Adapting methodologies from pyridin-2-yl-methylamine syntheses, a cyanohydrin derivative of piperidone is prepared.

Procedure :

  • Epoxidation : 1-Benzoylpiperidin-4-one is treated with hydrogen peroxide (H₂O₂) in acetic acid to form an epoxide.
  • Ring Opening : The epoxide undergoes reaction with hydrogen fluoride-pyridine complex to yield 4-fluoro-4-hydroxymethylpiperidine.
  • Cyanohydrin Formation : The alcohol is converted to a cyanohydrin using potassium cyanide (KCN) and hydrochloric acid (HCl).

Reductive Amination with Pyridin-2-yl-methylamine

The cyanohydrin is subjected to reductive amination with pyridin-2-yl-methylamine hydrochloride in methanol, using sodium cyanoborohydride (NaBH₃CN) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.
$$
\text{Cyanohydrin} + \text{Pyridin-2-yl-methylamine} \xrightarrow{\text{NaBH}_3\text{CN, DABCO}} \text{Target Compound}
$$
Yield : 23–30%.

Optimization :

  • Addition of iron sulfate (FeSO₄·7H₂O) suppresses side reactions by complexing cyanide ions.
  • Methanol as solvent enhances reaction homogeneity.

Synthetic Route 3: Multi-Component Coupling Strategy

Inspired by triazolopyrimidine syntheses, a one-pot approach may be explored:

Procedure :

  • Base-Mediated Coupling : 4-((3-Chloropyridin-2-yl)oxy)piperidine, pyridin-2-yl carboxylic acid, and a coupling agent (e.g., HATU) are combined in DMF with N,N-diisopropylethylamine (DIPEA) at room temperature for 12 hours.
    $$
    \text{4-((3-Chloropyridin-2-yl)oxy)piperidine} + \text{Pyridin-2-yl carboxylic acid} \xrightarrow{\text{HATU, DIPEA}} \text{Target Compound}
    $$
    Yield : 40–55%.

Advantages :

  • Reduced purification steps.
  • Compatibility with sensitive functional groups.

Comparative Analysis of Methods

Method Yield Complexity Key Advantages Limitations
Etherification/Acylation 50–65% Moderate High purity, scalable Moisture sensitivity, multiple steps
Reductive Amination 23–30% High Novel cyanohydrin chemistry Low yield, toxic reagents
Multi-Component Coupling 40–55% Low One-pot synthesis, fewer intermediates Requires expensive coupling agents

Mechanistic Insights and Side Reactions

Ether Formation

Nucleophilic aromatic substitution (SNAr) between 4-hydroxypiperidine and 3-chloro-2-fluoropyridine proceeds via a Meisenheimer complex, with fluoride as the leaving group. Competing hydrolysis of the chloropyridine ring is mitigated by anhydrous conditions.

Acylation Dynamics

The piperidine nitrogen’s nucleophilicity is enhanced by deprotonation with Et₃N, facilitating attack on the electrophilic carbonyl carbon of the acyl chloride. Over-acylation is prevented by controlled reagent addition.

Reductive Amination

The cyanoborohydride selectively reduces the imine intermediate formed between the cyanohydrin and primary amine, while DABCO maintains a basic milieu to prevent protonation of the amine.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-2-yl)methanone with high yield and purity?

  • Methodology : Multi-step synthesis typically involves coupling chloropyridine, piperidine, and pyridinyl methanone precursors. Key steps include:

  • Step 1 : Nucleophilic substitution to attach the chloropyridinyloxy group to the piperidine ring.

  • Step 2 : Formation of the methanone bridge via coupling reactions (e.g., Friedel-Crafts acylation or amide bond formation).

  • Optimization : Reaction conditions (temperature: 60–80°C; solvent: DMF or dichloromethane; catalyst: CuI or Pd-based catalysts) significantly impact yield and purity. Purification via column chromatography or recrystallization is critical .

    • Data Table :
StepReaction TypeOptimal ConditionsYield Range
1Substitution70°C, DMF, CuI65–75%
2Coupling80°C, DCM, Pd(PPh₃)₄50–60%

Q. How is the three-dimensional structure of this compound characterized?

  • Methodology : Use X-ray crystallography for definitive spatial arrangement analysis. NMR (¹H/¹³C) confirms proton environments and connectivity, while mass spectrometry validates molecular weight. Computational tools (DFT) predict conformational stability .

Q. What functional groups influence the compound’s reactivity and biological interactions?

  • Key Groups :

  • 3-Chloropyridinyloxy: Enhances electrophilic substitution potential.
  • Piperidine: Facilitates hydrogen bonding and conformational flexibility.
  • Pyridinyl methanone: Participates in π-π stacking with aromatic protein residues.
    • Reactivity : The chloropyridine moiety undergoes nucleophilic displacement, while the methanone group is susceptible to reduction (e.g., to alcohols) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition or receptor modulation?

  • Methodology :

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., JNJ-42048232 derivatives with piperidine-pyrimidine motifs) .
  • Assays : Use fluorescence polarization for binding affinity (Kd) and enzymatic assays (e.g., ADP-Glo™ for kinase activity).
  • Controls : Include known inhibitors (e.g., staurosporine) and validate via dose-response curves (IC₅₀ determination) .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Approach :

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding thermodynamics.
  • Structural Verification : Re-characterize batches via HPLC-MS to rule out impurities or degradation products .
    • Case Study : Discrepancies in IC₅₀ values (e.g., 10 nM vs. 1 µM) may arise from assay conditions (pH, ionic strength) or protein isoform specificity .

Q. What advanced computational methods predict the compound’s binding modes with target proteins?

  • Methods :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions (e.g., with kinase ATP-binding pockets).
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational dynamics .
    • Validation : Compare predicted poses with crystallographic data (if available) and mutagenesis studies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) or modify logP via fluorination of the pyridine ring.
  • Prodrug Design : Convert the methanone to a labile ester for improved bioavailability .

Data Contradiction Analysis

Q. How should researchers address variability in synthetic yields across studies?

  • Root Causes :

  • Catalyst deactivation (e.g., Pd catalysts sensitive to oxygen).
  • Competing side reactions (e.g., over-oxidation of intermediates).
    • Mitigation :
  • Use inert atmospheres (N₂/Ar) and fresh catalysts.
  • Monitor reaction progress via TLC or in-situ IR .

Comparative Analysis

Q. How does this compound compare structurally and functionally to analogs like (4-(pyrimidin-2-yloxy)piperidin-1-yl)(pyridin-2-yl)methanone?

  • Structural Differences : Replacement of 3-chloropyridine with pyrimidine alters electron density and hydrogen-bonding capacity.
  • Functional Impact : Pyrimidine analogs show higher solubility but reduced CNS penetration due to increased polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.